2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a bromine atom, a methoxy group, and two methylphenyl groups attached to the imidazolidine ring
Preparation Methods
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.
Addition of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine can be compared with other similar compounds such as:
2-(5-Bromo-2-methoxyphenyl)-1,3-diphenylimidazolidine: Similar structure but lacks the methyl groups on the phenyl rings.
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-chlorophenyl)imidazolidine: Contains chlorine atoms instead of methyl groups on the phenyl rings.
2-(5-Bromo-2-methoxyphenyl)-1,3-bis(4-methoxyphenyl)imidazolidine: Contains additional methoxy groups on the phenyl rings.
Properties
Molecular Formula |
C24H25BrN2O |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C24H25BrN2O/c1-17-4-9-20(10-5-17)26-14-15-27(21-11-6-18(2)7-12-21)24(26)22-16-19(25)8-13-23(22)28-3/h4-13,16,24H,14-15H2,1-3H3 |
InChI Key |
WQIBTGFWYXRKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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